N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-3-5-17(14-16)15-21(24)22-18-6-8-19(9-7-18)23-12-10-20(25-2)11-13-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDIWKJVANQARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxypiperidine
Method A: Reductive Amination of 4-Piperidone
- Methoxylation : 4-Piperidone reacts with methyl iodide in the presence of silver oxide (Ag₂O) to yield 4-methoxypiperidine-1-ium iodide.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the secondary amine.
Reaction Conditions :- Solvent: Methanol
- Temperature: 25°C
- Yield: 78–85%
Method B: Cyclization of 1,5-Dibromopentane
Functionalization of 4-Chloronitrobenzene
Step 1: Buchwald-Hartwig Amination
4-Chloronitrobenzene undergoes coupling with 4-methoxypiperidine using a palladium catalyst (Pd₂(dba)₃) and Xantphos ligand:
Step 2: Nitro Reduction
The nitro group is reduced to an amine using hydrogen gas (H₂) and Raney nickel:
Amide Bond Formation
Method A: Carbodiimide-Mediated Coupling
2-(3-Methylphenyl)acetic acid reacts with 4-(4-methoxypiperidin-1-yl)aniline using EDCl/HOBt:
- Molar Ratio : 1.2:1 (acid:amine)
- Solvent : Dichloromethane
- Temperature : 0°C → 25°C (gradual)
- Yield : 82–88%
Method B: Active Ester Approach
Formation of the pentafluorophenyl ester followed by amine coupling:
Optimization and Process Chemistry
Protective Group Strategies
To prevent side reactions during piperidine functionalization, protective groups are employed:
Catalytic System Screening
Comparative analysis of palladium catalysts for Buchwald-Hartwig amination:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 72 | 98 |
| Pd(OAc)₂ | BINAP | 68 | 95 |
| PdCl₂(AmPhos) | DavePhos | 65 | 93 |
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.25–7.18 (m, 4H, ArH), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, piperidine-H), 2.32 (s, 3H, CH₃).
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Elemental Analysis :
Industrial-Scale Production
Continuous Flow Synthesis :
- Reactor Type : Microfluidic system (Corning AFR)
- Throughput : 12 kg/day
- Advantages : Enhanced heat transfer, reduced reaction time (3 hours vs. 8 hours batch).
Cost Analysis :
| Step | Cost Contribution (%) |
|---|---|
| 4-Methoxypiperidine | 38 |
| Buchwald-Hartwig | 45 |
| Amidation | 17 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s distinctiveness arises from:
- Piperidine Core : A 4-methoxypiperidine group, which enhances solubility and modulates basicity compared to unsubstituted piperidine.
- Aromatic Substitutions : A 3-methylphenyl group on the acetamide nitrogen and a para-substituted phenyl ring on the piperidine.
Comparative Analysis of Structural Analogs
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide ()
- Structural Differences: Replaces the piperidine with a 4-methylpiperazine ring and introduces a phenoxy group instead of direct phenyl linkage.
N-(3,5-Dimethyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide ()
- Structural Differences : Features a piperazine ring with a phenyl substituent and dimethylphenyl acetamide.
- Functional Implications : The dimethylphenyl group may improve lipophilicity for blood-brain barrier penetration, while the piperazine-phenyl combination is common in serotonin or dopamine receptor ligands .
2,2-Diphenyl-N-[4-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl]acetamide ()
- Structural Differences : Incorporates a pyrazole ring and diphenylacetamide core.
- Functional Implications : The pyrazole moiety is prevalent in anti-inflammatory and kinase-inhibitory compounds, suggesting divergent biological targets compared to the piperidine-based compound .
N-{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
Data Tables
Table 1: Structural Comparison of Selected Acetamide Derivatives
| Compound Name | Core Structure | Key Substituents | Potential Targets |
|---|---|---|---|
| Target Compound | Piperidine | 4-Methoxy, 3-methylphenyl | GPCRs, Ion Channels |
| N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | Piperazine | 4-Methyl, chlorophenyl, phenoxy | Kinases, Serotonin Receptors |
| N-(3,5-Dimethyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide | Piperazine | Phenyl, dimethylphenyl | Dopamine Receptors |
| 2,2-Diphenyl-N-[4-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl]acetamide | Pyrazole | Diphenyl, methoxyphenyl | Anti-inflammatory Targets |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | H-Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | ~354.45 g/mol | ~3.2 | 2/4 |
| N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | ~415.92 g/mol | ~3.8 | 2/5 |
| N-(3,5-Dimethyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide | ~323.44 g/mol | ~2.9 | 1/4 |
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s 4-methoxypiperidine group may require specialized synthesis routes compared to piperazine-based analogs .
- Biological Screening : Prioritize assays for GPCRs (e.g., angiotensin II receptors) and ion channels (e.g., TRPV1/4) based on structural analogs .
- Optimization Opportunities : Introduce halogen atoms (e.g., chlorine) or sulfonyl groups to enhance binding affinity, as seen in and .
Biological Activity
N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide, with a CAS number of 1798037-53-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural components, including a methoxypiperidine moiety and an acetamide functional group, which may contribute to its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 436.6 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O3S |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 1798037-53-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential effects on:
- Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Neurotransmitter Modulation : Given the presence of the piperidine ring, it is hypothesized that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, research has indicated that the compound can reduce cell viability in various cancer cell lines, including breast and lung cancer models. The following table summarizes key findings from recent studies:
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound indicates potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems suggests it may have therapeutic effects in conditions such as anxiety and depression.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Case Study 2: Neuropharmacological Assessment
Another study focused on assessing the neuropharmacological properties of the compound using rodent models. Behavioral assays demonstrated that administration of this compound resulted in significant anxiolytic effects, suggesting its potential utility in treating anxiety disorders.
Q & A
Basic: What synthetic methodologies are recommended for the synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide?
Answer:
The synthesis typically involves multi-step routes, including:
- Amide bond formation between 3-methylphenylacetic acid derivatives and 4-(4-methoxypiperidin-1-yl)aniline intermediates, using coupling agents like HATU or EDCI .
- Functional group protection/deprotection (e.g., methoxy groups on piperidine) to prevent side reactions .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization (solvents: ethanol/water mixtures) to achieve >95% purity .
Key considerations : Optimize reaction temperatures (e.g., 0–60°C for coupling steps) and solvent systems (DMF, acetonitrile) to enhance yields .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxypiperidine protons at δ 3.2–3.5 ppm; acetamide carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 353.1864; observed: 353.1861) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm amide C=O stretching .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies include:
- Substituent variation : Modify the 3-methylphenyl group (e.g., halogenation for enhanced lipophilicity) or the methoxypiperidine moiety (e.g., replacing methoxy with ethoxy) to assess impacts on receptor binding .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7) to correlate structural changes with IC values .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC values. Standardize protocols using guidelines like OECD TG 455 .
- Compound stability : Degradation in DMSO stock solutions may reduce observed activity. Validate stability via HPLC at 0h/24h timepoints .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell models to confirm target specificity .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors). Focus on π-π stacking between the 3-methylphenyl group and hydrophobic pockets .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability (RMSD <2 Å) .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict ADMET properties .
Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity optimization : Adjust logP values (target: 2–3) via substituent modifications (e.g., fluorination) to enhance blood-brain barrier penetration .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation). Introduce steric hindrance (e.g., bulky tert-butyl groups) to block cytochrome P450 oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (aim for >10%) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
